
Tobramycin 3-Maleimidopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tobramycin 3-Maleimidopropionate is a derivative of tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius. Tobramycin is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The modification of tobramycin with a maleimide group allows for its conjugation to other molecules, enhancing its utility in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-Maleimidopropionate typically involves the reaction of tobramycin with maleimidopropionic acid. The process begins with the activation of the carboxyl group of maleimidopropionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated maleimidopropionic acid is then reacted with the amino groups of tobramycin under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tenebrarius to produce tobramycin, followed by its chemical modification with maleimidopropionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tobramycin 3-Maleimidopropionate can undergo various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the maleimide group.
Reduction: Reduced forms of the maleimide group.
Substitution: Conjugates formed with nucleophiles like thiols and amines.
科学研究应用
Tobramycin 3-Maleimidopropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and labeling of biomolecules.
Medicine: Utilized in the development of targeted drug delivery systems and as a component in antimicrobial therapies.
Industry: Applied in the production of specialized coatings and materials with antimicrobial properties.
作用机制
The mechanism of action of Tobramycin 3-Maleimidopropionate involves its ability to bind to bacterial ribosomes, inhibiting protein synthesis. The maleimide group allows for the conjugation of the compound to other molecules, enhancing its targeting capabilities. The molecular targets include the 30S ribosomal subunit, which prevents the formation of the 70S initiation complex, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A widely used aminoglycoside with a broader spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced resistance to bacterial enzymes.
Uniqueness
Tobramycin 3-Maleimidopropionate is unique due to its maleimide modification, which allows for its conjugation to other molecules. This modification enhances its utility in targeted drug delivery and molecular labeling, making it a valuable tool in both research and clinical settings.
属性
分子式 |
C25H42N6O12 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H42N6O12/c26-9-5-10(27)23(43-25-20(38)18(29)19(37)14(8-32)41-25)21(39)22(9)42-24-11(28)6-12(33)13(40-24)7-30-15(34)3-4-31-16(35)1-2-17(31)36/h1-2,9-14,18-25,32-33,37-39H,3-8,26-29H2,(H,30,34)/t9-,10+,11+,12-,13+,14+,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |
InChI 键 |
UOASGLDJLIALIZ-HKLKVVMFSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


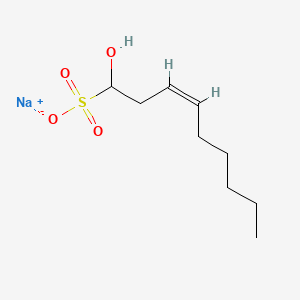
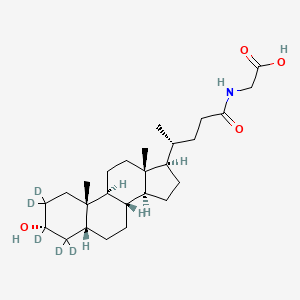
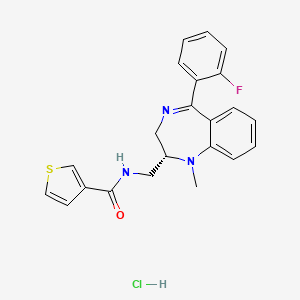
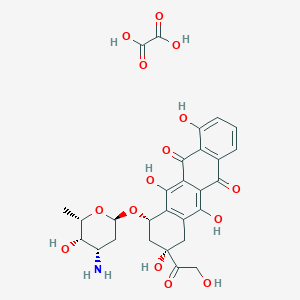
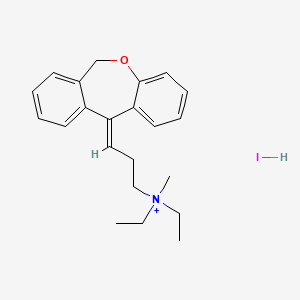
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
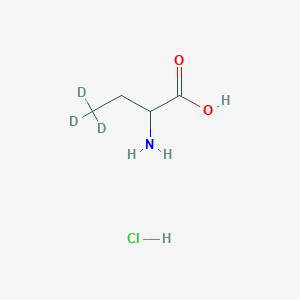

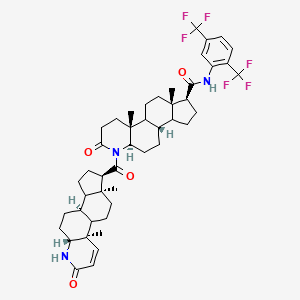
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
